

Application Notes and Protocols: ATC0175 for Intracerebroventricular Injection

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Introduction

ATC0175 is a potent and selective non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1][2] It has demonstrated anxiolytic and antidepressant-like effects in preclinical rodent models.[1][2] While ATC0175 is orally active, direct administration into the central nervous system (CNS) via intracerebroventricular (ICV) injection can be a valuable research tool. ICV injection bypasses the blood-brain barrier, allowing for the direct assessment of the compound's effects on the brain.[3] This route of administration ensures that high concentrations of the drug reach the cerebrospinal fluid (CSF) and brain parenchyma, which can be crucial for elucidating its mechanism of action and potential therapeutic effects on neurological and psychiatric disorders.[3]

These application notes provide a comprehensive overview of **ATC0175** and a detailed protocol for its intracerebroventricular administration in a research setting.

ATC0175: Compound Information



Property	Value	Reference
IUPAC Name	N-[cis-4-([4- (dimethylamino)quinazolin-2- yl]amino)cyclohexyl]-3,4- difluorobenzamide	[1]
Molecular Formula	C23H25F2N5O	[1]
Molar Mass	425.484 g/mol	[1]
CAS Number	509118-03-0	[1]
Mechanism of Action	Selective MCH1 receptor antagonist	[1][2]
Additional Affinities	5-HT ₂ B and 5-HT ₁ A receptors	[2]
Reported Activities	Anxiolytic, Antidepressant	[1][2]
Solubility	Soluble to 10 mM in DMSO and to 25 mM in ethanol	

Signaling Pathway of MCH₁ Receptor Antagonism by ATC0175



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Caption: ATC0175 blocks MCH from binding to its receptor, inhibiting downstream signaling.

Experimental Protocols



Preparation of ATC0175 for Intracerebroventricular Injection

A critical aspect of ICV administration is the preparation of the drug solution to ensure it is sterile, pyrogen-free, and at an appropriate pH and osmolarity to avoid adverse reactions.

Materials:

- ATC0175 hydrochloride
- Sterile, pyrogen-free vehicle (e.g., 0.9% saline or artificial cerebrospinal fluid)
- DMSO (if required for solubility)
- Sterile microcentrifuge tubes
- · Vortex mixer
- Sterile syringe filters (0.22 μm)

Protocol:

- Determine the required concentration and volume. The final injection volume for mice is typically between 1-5 μL.[4][5][6]
- Dissolve ATC0175. If necessary, first dissolve ATC0175 in a minimal amount of DMSO.
 Further dilute with the sterile vehicle to the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally below 1%) to avoid neurotoxicity.
- Ensure sterility. Filter the final solution through a 0.22 μm sterile syringe filter into a sterile microcentrifuge tube.
- Store appropriately. Prepare fresh on the day of the experiment or store at -20°C or -80°C for long-term stability, avoiding repeated freeze-thaw cycles.

Intracerebroventricular Injection Protocol (Mouse Model)



The following protocol describes a stereotaxic method for ICV injection into the lateral ventricles of a mouse. A free-hand method can also be used by experienced researchers.[7][8]

Materials:

- Anesthetized mouse (e.g., C57BL/6, 6-8 weeks old)[4]
- Stereotaxic frame[4]
- Anesthesia system (e.g., isoflurane vaporizer)[4]
- Surgical tools (clippers, scalpel, forceps, cotton swabs)
- Antiseptic solution (e.g., iodine and alcohol)[8]
- Bupivacaine (local anesthetic)[4]
- Micro-drill
- Hamilton syringe (10 μL) with a 33-gauge needle[4]
- Suturing material or tissue adhesive
- Warming pad

Protocol:

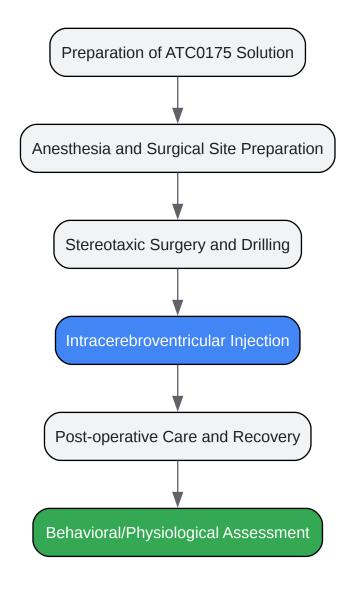
- Anesthesia and Preparation:
 - Anesthetize the mouse using isoflurane (5% for induction, 1-3% for maintenance).[4]
 - Secure the mouse in the stereotaxic frame.
 - Shave the head and sterilize the surgical area with antiseptic solution.[4]
 - Administer a local anesthetic (e.g., bupivacaine) subcutaneously at the incision site.[4]
 - Make a midline incision to expose the skull.



- Identification of Injection Site and Drilling:
 - Identify the bregma.
 - Determine the stereotaxic coordinates for the lateral ventricle. Typical coordinates for an adult mouse are: Anteroposterior (AP): -0.3 mm from bregma, Mediolateral (ML): ±1.0 mm from the midline, Dorsoventral (DV): -2.5 mm from the skull surface.[9] These coordinates may need to be optimized for the specific mouse strain and age.[9]
 - Drill a small burr hole at the determined coordinates, being careful not to damage the underlying dura mater.
- Intracerebroventricular Injection:
 - Load the Hamilton syringe with the prepared ATC0175 solution.
 - Slowly lower the needle through the burr hole to the target DV coordinate.
 - Inject the solution at a slow rate (e.g., 0.5-1 μ L/min) to prevent a rapid increase in intracranial pressure.[4]
 - Leave the needle in place for an additional 2-5 minutes to minimize backflow upon retraction.[7][8]
 - Slowly withdraw the needle.
- Post-operative Care:
 - Suture the incision or close it with tissue adhesive.
 - Remove the mouse from the stereotaxic frame and place it on a warming pad until it recovers from anesthesia.
 - Monitor the animal closely for any signs of distress or adverse reactions.

Experimental Workflow for ICV Injection of ATC0175





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Caption: A stepwise workflow for the intracerebroventricular administration of **ATC0175**.

Hypothetical Preclinical Study Design

This table outlines a potential study design to evaluate the effects of ICV-administered **ATC0175**.



Parameter	Description
Animal Model	Adult male C57BL/6 mice (8-10 weeks old)
Groups (n=10/group)	1. Vehicle (aCSF) ICV
2. ATC0175 (Low Dose) ICV	
3. ATC0175 (High Dose) ICV	_
Dosing Regimen	Single bilateral ICV injection
Injection Volume	2 μL per ventricle
Behavioral Assays	Elevated Plus Maze (Anxiety)
Forced Swim Test (Depression)	
Open Field Test (Locomotor Activity)	
Timeline	Behavioral testing performed 30 minutes post- injection
Endpoint Analysis	Brain tissue collection for analysis of receptor occupancy or downstream signaling markers

Conclusion

Intracerebroventricular injection of **ATC0175** is a powerful technique for investigating its direct effects on the central nervous system. The protocols and information provided herein offer a foundation for researchers to design and execute preclinical studies aimed at understanding the neurobiological functions of the MCH₁ receptor system and the therapeutic potential of its antagonists. Careful adherence to sterile surgical techniques and post-operative care is essential for the successful and ethical implementation of these experiments.

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